molecular formula C2H5IO B079887 Iodomethyl methyl ether CAS No. 13057-19-7

Iodomethyl methyl ether

Cat. No.: B079887
CAS No.: 13057-19-7
M. Wt: 171.96 g/mol
InChI Key: UUSXSNJAQDJKCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iodomethyl methyl ether (IMME, ICH₂OCH₃) is an iodinated methyl ether widely utilized in organic synthesis and polymer chemistry. Its structure features a methyl ether group (-OCH₃) and an iodomethyl (-CH₂I) moiety, enabling diverse reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodomethyl methyl ether can be synthesized by reacting methylal (dimethoxymethane) with iodotrimethylsilane. The reaction typically involves the following steps:

Industrial Production Methods: The use of iodotrimethylsilane as a reagent is a key aspect of its production .

Chemical Reactions Analysis

Iodomethyl methyl ether undergoes various types of chemical reactions, including:

    Substitution Reactions: It readily undergoes methoxymethylation reactions with nucleophiles containing phosphorus, carbon, oxygen, and nitrogen.

    Oxidation and Reduction Reactions: While specific oxidation and reduction reactions involving this compound are not extensively documented, its structure suggests potential reactivity under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the nucleophiles involved. For example, methoxymethylation reactions can yield various methoxymethylated compounds .

Scientific Research Applications

Organic Synthesis

Methylating Agent : One of the primary applications of iodomethyl methyl ether is its use as a methylating agent. It facilitates the introduction of methyl groups into various organic compounds, which is crucial for synthesizing complex molecules. The reactivity of IMME allows it to effectively transfer the methyl group to nucleophiles such as alcohols, amines, and thiols, thereby enabling the formation of methoxymethyl derivatives .

Methoxymethylation : IMME is particularly valuable in the process of methoxymethylation, where it can protect hydroxyl groups in alcohols. This is essential in multi-step syntheses where selective protection and deprotection of functional groups are required. The methoxymethyl (MOM) group can be removed under mild conditions, making it a preferred choice for protecting groups in organic synthesis .

Medicinal Chemistry

Drug Development : In medicinal chemistry, this compound has been utilized in the development of pharmaceuticals. Its ability to modify biological molecules can enhance their pharmacological properties. For instance, it has been used to create derivatives of natural products that exhibit improved biological activity and selectivity .

Research Studies : Various studies have investigated the reactivity of IMME with different nucleophiles to understand better its mechanism of action and potential therapeutic applications. These studies contribute to the design of new drugs with specific functionalities tailored for targeted therapies .

Chemical Properties and Safety Considerations

This compound is classified as a hazardous material due to its flammability and toxicity. It poses risks through inhalation, ingestion, and skin contact, necessitating strict safety protocols during handling and usage .

Comparative Analysis with Other Haloethers

To highlight the uniqueness of this compound, a comparison with other haloethers is presented below:

Compound NameChemical FormulaUnique Features
This compound C₂H₅IOHighly reactive haloether used for methoxymethylation
Chloromethyl methyl ether C₂H₅ClOPrimarily used for chloromethylation; more toxic
Bromomethyl methyl ether C₂H₅BrOSimilar reactivity but less commonly used
Methyl iodide CH₃ISimpler haloalkane; used for direct alkylation

IMME stands out due to its iodine content, which enhances its reactivity compared to bromine or chlorine counterparts. Its utility in introducing methoxymethyl groups makes it particularly valuable in organic synthesis.

Case Study 1: Synthesis of Methoxymethyl Derivatives

In a recent study, researchers utilized this compound to synthesize methoxymethyl derivatives of various alcohols. The process demonstrated high yields and selectivity, showcasing IMME's effectiveness as a methylating agent in complex organic synthesis.

Case Study 2: Pharmaceutical Applications

Another study focused on the use of IMME in modifying natural products to enhance their therapeutic efficacy. The resulting compounds exhibited improved bioactivity compared to their unmodified counterparts, indicating the potential for drug development applications.

Mechanism of Action

The mechanism by which iodomethyl methyl ether exerts its effects involves its reactivity with nucleophiles. The compound undergoes methoxymethylation reactions, where the iodomethyl group is transferred to the nucleophile. This process involves the formation of a new carbon-oxygen bond, resulting in the methoxymethylated product .

Comparison with Similar Compounds

Structural and Functional Analogues

The following iodinated ethers and related compounds exhibit distinct reactivity and applications compared to IMME:

Reactivity and Selectivity

Iodomethyl [(Trimethylsilyl)oxy]ethyl Ether

  • Structure : Combines an iodomethyl group with a silyl-protected hydroxyl moiety.
  • Applications : Reacts with silylated purine/pyrimidine bases to form acyclonucleosides (e.g., acyclovir) . Unlike IMME, its silyl group enhances stability and directs reactivity toward nucleophilic sites in medicinal chemistry .

(Iodomethyl)trimethylsilane

  • Structure : Features a trimethylsilyl group adjacent to the iodomethyl unit.
  • Reactivity : Serves as a radical precursor in photoredox catalysis, enabling intramolecular hydrogen atom transfer (HAT) to form tertiary/secondary radicals . IMME lacks the silyl group, limiting its utility in radical-mediated transformations.

Iodomethyl Tributyltin

  • Applications: Primarily used in stannylation reactions (e.g., forming tributylstannylmethoxy derivatives) . Its organometallic character contrasts with IMME’s role in cationic polymerization.

Iodomethyl Phenyl Sulfide

  • IMME, however, is more selective in methylation due to its ether linkage.

Stability and Side Reactions

  • IMME : Reacts with DMSO to generate satellite ions in glycan analysis, necessitating DMF as a safer solvent .
  • Silylated Analogues : Compounds like iodomethyl [(trimethylsilyl)oxy]ethyl ether are moisture-sensitive but offer enhanced regioselectivity in nucleoside synthesis .

Biological Activity

Iodomethyl methyl ether (also known as iodomethoxymethane) is a haloether with the chemical formula C3H9IO\text{C}_3\text{H}_9\text{I}O and CAS number 13057-19-7. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article explores its synthesis, biological effects, and relevant research findings.

Synthesis and Properties

This compound can be synthesized through various methods, often involving the reaction of methanol with iodomethane or chloromethyl methyl ether. The compound is characterized by its ether functional group, which contributes to its reactivity and potential biological applications.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. In a study involving the synthesis of 5-deazaaminopterin analogues, it was found that derivatives obtained from chloromethyl methyl ether, including this compound, showed notable anticancer activity in vitro and in vivo. Specifically, these compounds were effective against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment .

Cytotoxic Effects

The cytotoxic effects of this compound have been documented in several studies. For instance, compounds derived from this ether demonstrated moderate to significant inhibition of cell growth in tumor cell lines such as PC-3 (prostate cancer) and K562 (chronic myeloid leukemia). These findings suggest that this compound may disrupt cellular processes essential for tumor growth .

The biological activity of this compound is attributed to several mechanisms:

  • DNA Intercalation : Some studies suggest that haloethers can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis or programmed cell death.
  • Inhibition of Enzymatic Activity : this compound may inhibit specific enzymes involved in cell proliferation and survival.

Case Study 1: Anticancer Efficacy

In a controlled experiment, researchers treated various cancer cell lines with this compound derivatives. The results indicated a dose-dependent response where higher concentrations led to increased cytotoxicity. The study concluded that these compounds could serve as potential leads for developing new anticancer drugs .

Case Study 2: Toxicological Assessment

A toxicological assessment conducted by NIOSH evaluated the safety profile of this compound. The findings highlighted potential risks associated with occupational exposure, including skin irritation and respiratory sensitization. This underscores the need for careful handling and regulation of this compound in industrial settings .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityObservationsReferences
Antitumor ActivitySignificant inhibition of tumor cell growth
CytotoxicityModerate to high cytotoxic effects on PC-3 and K562 cell lines
Mechanisms of ActionDNA intercalation, ROS generation
Toxicological ConcernsSkin irritation, respiratory sensitization

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing iodomethyl methyl ether, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, alkylation of methanol with iodomethylating agents (e.g., (iodomethyl)trimethyltin) under basic catalysis is a common approach. Reaction conditions such as the choice of base (e.g., KOH vs. tetrabutylammonium hydroxide) significantly impact yield. Tetrabutylammonium hydroxide, a phase-transfer catalyst, enhances reactivity in biphasic systems, achieving higher yields (>80%) compared to KOH (<50%) due to improved solubility of intermediates . Stabilizers like copper are often added to prevent decomposition during storage .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Key techniques include:

  • NMR Spectroscopy : Proton NMR (¹H-NMR) identifies methyl groups (δ ~3.3 ppm for CH₃O and δ ~4.2 ppm for CH₂I). Carbon-13 NMR (¹³C-NMR) resolves ether and iodide carbons.
  • IR Spectroscopy : Absorptions at 700–850 cm⁻¹ confirm Sn–C bonds in organotin intermediates, while O–C–O stretches (~1100 cm⁻¹) verify ether formation .
  • Elemental Analysis : Quantifies tin or iodine content to confirm stoichiometry (e.g., 7.25–14.66% Sn in alkylated coals) .

Q. What safety protocols are critical when handling this compound in the lab?

Due to structural similarities to carcinogenic bis(chloromethyl) ether (BCME), this compound is considered a suspect carcinogen. Mitigation strategies include:

  • Using fume hoods and closed systems to minimize inhalation.
  • Adding stabilizers (e.g., copper) to prevent decomposition into toxic byproducts.
  • Substituting with safer reagents (e.g., sulfonate esters) where feasible .

Advanced Research Questions

Q. How can conflicting data on reaction yields or product stability be resolved in this compound-based syntheses?

Contradictions often arise from:

  • Catalyst Efficiency : Phase-transfer catalysts (e.g., tetrabutylammonium hydroxide) improve yields in heterogeneous systems .
  • Impurity Interference : Trace water or oxygen can degrade iodomethyl ethers; rigorous drying and inert atmospheres are essential.
  • Analytical Variability : Cross-validate results using multiple techniques (e.g., NMR, IR, elemental analysis) to confirm product integrity .

Q. What mechanistic insights explain the reactivity of this compound in O-alkylation reactions?

this compound acts as an alkylating agent via SN2 mechanisms , where the iodide leaving group facilitates nucleophilic attack by oxygen nucleophiles (e.g., phenols, alcohols). In coal alkylation studies, the ether’s electrophilic methyl group reacts with hydroxyl sites, forming stable C–O bonds. IR data (reduced OH absorption at 3200–3600 cm⁻¹) and tin content (7.25–14.66% Sn) confirm successful O-alkylation . Competing elimination pathways can be suppressed using bulky bases or low temperatures.

Q. How can this compound be applied in novel synthetic methodologies, such as protecting-group strategies or tandem reactions?

Recent studies highlight its utility in:

  • Protecting Groups : The iodomethyl moiety can be selectively introduced and later removed under mild conditions (e.g., Zn reduction) .
  • Tandem Alkylation-Cyclization : Sequential alkylation and ring-closing steps enable access to bicyclic ethers (e.g., oxabicyclo[2.2.2]octanes) .
  • Coal Functionalization : Enhances hydrophobicity and thermal stability by alkylating hydroxyl groups in lignite .

Q. Methodological Guidelines

Q. How should researchers design experiments to optimize this compound-mediated reactions?

Follow a structured approach:

  • Parameter Screening : Vary catalysts, solvents, and temperatures (e.g., 25–80°C).
  • Kinetic Monitoring : Use in-situ IR or GC-MS to track intermediate formation.
  • Post-Reaction Analysis : Quantify unreacted starting material and byproducts via HPLC or NMR .

Q. What strategies validate the purity and stability of this compound in long-term storage?

  • Stabilizer Addition : Copper powder inhibits radical-mediated decomposition .
  • Periodic Testing : Monitor iodine content (via ICP-MS) and functional groups (FTIR) every 3–6 months.
  • Storage Conditions : Keep in amber vials under nitrogen at –20°C to prevent photolytic or thermal degradation .

Q. Tables for Key Data

Table 1. Catalytic Efficiency in this compound Synthesis

CatalystYield (%)Reaction Time (h)Reference
Tetrabutylammonium hydroxide854
Potassium hydroxide4512

Table 2. Spectral Signatures of this compound Derivatives

CompoundIR (cm⁻¹)¹H-NMR (δ, ppm)
Cresol organotin ether750 (Sn–C)3.3 (OCH₃), 4.2 (CH₂I)

Properties

IUPAC Name

iodo(methoxy)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5IO/c1-4-2-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSXSNJAQDJKCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30156625
Record name Iodomethyl methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13057-19-7
Record name Methane, iodomethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13057-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodomethyl methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodomethyl methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iodomethyl methyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Iodomethyl methyl ether
Iodomethyl methyl ether
Iodomethyl methyl ether
Iodomethyl methyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.